(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid

描述

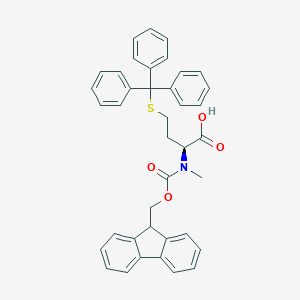

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid is a specialized compound used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino group, and a tritylsulfanyl group. This compound is particularly useful in the synthesis of peptides due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

Methylation: The protected amino group is then methylated to introduce the N-methyl group.

Tritylsulfanyl Introduction: The tritylsulfanyl group is introduced through a nucleophilic substitution reaction.

Butyric Acid Formation: The final step involves the formation of the butyric acid backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

化学反应分析

Types of Reactions

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid undergoes various chemical reactions, including:

Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc protecting group.

Substitution: The tritylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Piperidine or hydrazine is commonly used to remove the Fmoc group.

Substitution: Nucleophiles such as thiols or amines are used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected amino acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal of the Fmoc group.

Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules.

Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: The compound is used in the production of specialized peptides for industrial applications.

作用机制

The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid involves:

Fmoc Protection: The Fmoc group protects the amino group during peptide synthesis.

Methylation: The N-methyl group enhances the stability and reactivity of the compound.

Tritylsulfanyl Group: The tritylsulfanyl group provides a handle for further functionalization and modification.

相似化合物的比较

Similar Compounds

(S)-2-(N-Fmoc-N-methyl-amino)-4-thiophenyl-butyric acid: Similar structure but with a thiophenyl group instead of a tritylsulfanyl group.

(S)-2-(N-Fmoc-N-methyl-amino)-4-benzylsulfanyl-butyric acid: Similar structure but with a benzylsulfanyl group.

Uniqueness

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid is unique due to the presence of the tritylsulfanyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in peptide synthesis and bioconjugation reactions.

生物活性

(S)-2-(N-Fmoc-N-methyl-amino)-4-tritylsulfanyl-butyric acid, commonly referred to as Fmoc-MEHCYS(TRT)-OH, is a specialized compound utilized primarily in peptide synthesis. Its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tritylsulfanyl moiety, contribute to its stability and reactivity in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Fmoc Group: Provides protection for the amino group during peptide synthesis.

- Tritylsulfanyl Group: Enhances stability and reactivity, allowing for selective reactions with cysteine thiol groups in peptides.

Target of Action

The primary target of Fmoc-MEHCYS(TRT)-OH is the cysteine thiol group within peptides and proteins. This compound acts as a protecting group during peptide synthesis, preventing unwanted side reactions.

Mode of Action

The mechanism involves:

- Protection of Thiol Groups: The tritylsulfanyl group protects the cysteine thiol from oxidation or other modifications during the synthesis process.

- Formation of Disulfide Bonds: After the synthesis, the protecting group can be removed, allowing for the formation of complex disulfide-rich peptides, which are crucial for the structural integrity and function of many proteins.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its application in Fmoc/tBu solid-phase peptide synthesis , which is widely used in both research and industrial settings. The compound's stability under various reaction conditions makes it suitable for synthesizing peptides that require precise control over their structure and functionality.

Applications in Scientific Research

This compound has several significant applications:

-

Peptide Synthesis:

- Utilized extensively for synthesizing peptides due to its ease of use and efficiency in protecting thiol groups.

- Enables the production of complex peptides with desired biological activities.

-

Bioconjugation:

- Employed in bioconjugation reactions to attach peptides to other biomolecules, enhancing their therapeutic potential.

-

Medicinal Chemistry:

- Used in developing peptide-based drugs and therapeutic agents targeting various diseases.

-

Industrial Applications:

- Applied in producing specialized peptides for industrial uses, including pharmaceuticals and biotechnology.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-(N-Fmoc-N-methyl-amino)-4-thiophenyl-butyric acid | Thiophenyl instead of tritylsulfanyl | Different reactivity profile |

| (S)-2-(N-Fmoc-N-methyl-amino)-4-benzylsulfanyl-butyric acid | Benzylsulfanyl instead of tritylsulfanyl | Varies in stability and reactivity |

This compound is distinguished by its tritylsulfanyl group, providing enhanced stability compared to similar compounds. This property is particularly advantageous in peptide synthesis where maintaining structural integrity is crucial.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of incorporating N-methylated amino acids into peptide sequences to enhance biological activity. For instance:

- A study demonstrated that analogs with N-methyl substitutions exhibited similar or improved antimicrobial activities compared to their non-substituted counterparts against various bacterial strains .

- Another research effort focused on optimizing solid-phase synthesis methods for Fmoc-N-Me-AA-OH derivatives, showcasing enhanced bioavailability through N-methylation .

These findings underscore the importance of this compound in developing novel therapeutic agents with improved pharmacological profiles.

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-40(38(43)44-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(37(41)42)25-26-45-39(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,42)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDJDZSADBCCPL-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478579 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526210-71-9 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl(triphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。